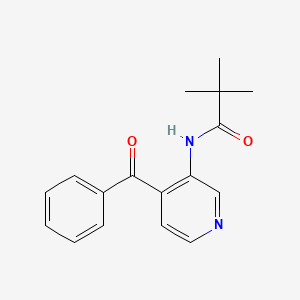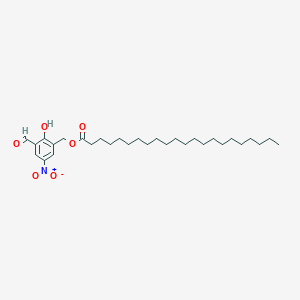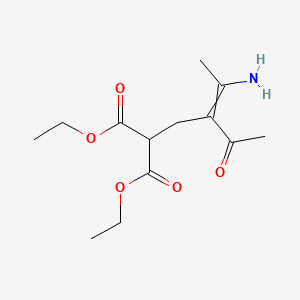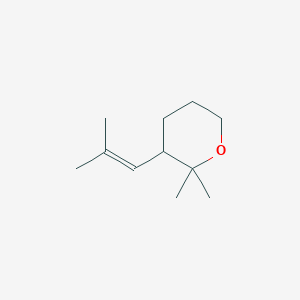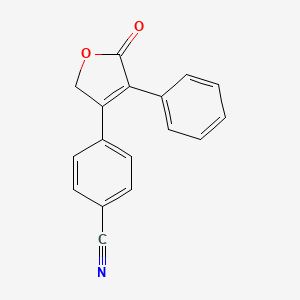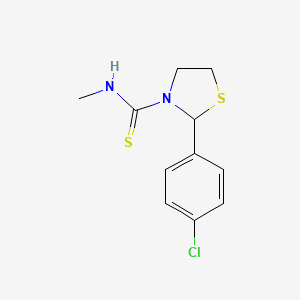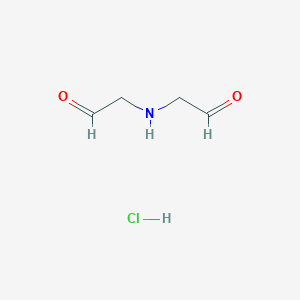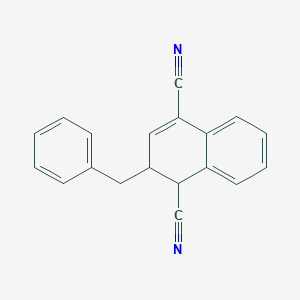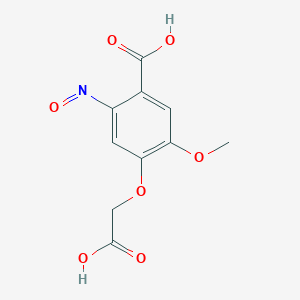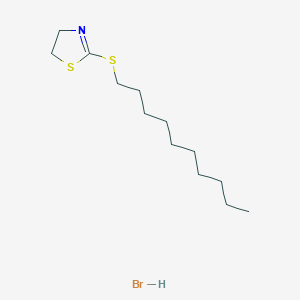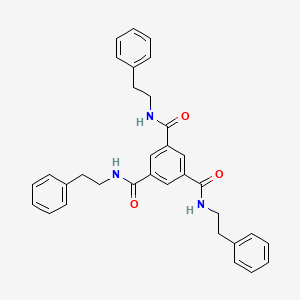
N~1~,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three carboxamide groups, each linked to a 2-phenylethyl moiety. Its structure allows for diverse chemical interactions, making it a subject of interest in materials science, medicinal chemistry, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic hydrogen atoms can be substituted with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid derivatives.
Reduction: Formation of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems.
Medicine: The compound’s structural features are investigated for potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurodegenerative diseases. Its ability to interact with specific biological targets is a key area of research.
Industry: In the industrial sector, N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is used in the development of advanced materials, such as coatings, adhesives, and nanocomposites. Its properties contribute to the durability and performance of these materials.
Mécanisme D'action
The mechanism of action of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
- N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide
Comparison: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is unique due to the presence of phenylethyl groups, which impart distinct hydrophobic and aromatic properties. This differentiates it from similar compounds that may have different substituents, affecting their solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
112615-28-8 |
|---|---|
Formule moléculaire |
C33H33N3O3 |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
1-N,3-N,5-N-tris(2-phenylethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H33N3O3/c37-31(34-19-16-25-10-4-1-5-11-25)28-22-29(32(38)35-20-17-26-12-6-2-7-13-26)24-30(23-28)33(39)36-21-18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2,(H,34,37)(H,35,38)(H,36,39) |
Clé InChI |
QRDUIYSAGHLUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)C(=O)NCCC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

